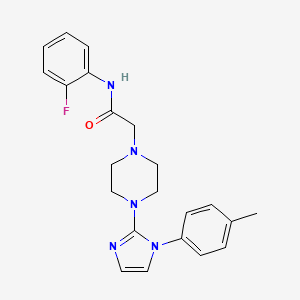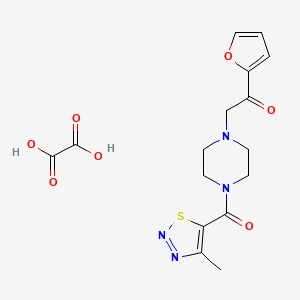![molecular formula C13H18ClN3O2 B2572376 2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one CAS No. 2411246-15-4](/img/structure/B2572376.png)
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one is a complex organic compound that features a pyrazole ring, a pyrrolidine ring, and a chlorinated propanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrazole ring: This can be achieved by reacting 1-methylhydrazine with an appropriate diketone under acidic conditions.
Formation of the pyrrolidine ring: This involves the cyclization of a suitable amine with a dihaloalkane.
Coupling of the pyrazole and pyrrolidine rings: This step often involves the use of coupling reagents such as EDCI or DCC in the presence of a base.
Chlorination of the propanone moiety: This can be done using thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: The major products would be carboxylic acids or ketones.
Reduction: The major product would be the corresponding alcohol.
Substitution: The major products would be the substituted derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study enzyme mechanisms.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Used in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity. The chlorinated propanone moiety can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-pyrazol-4-yl derivatives: These compounds share the pyrazole ring and have similar biological activities.
Pyrrolidine derivatives: These compounds share the pyrrolidine ring and are used in various pharmaceutical applications.
Uniqueness
2-chloro-1-{2-[2-(1-methyl-1H-pyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl}propan-1-one is unique due to the combination of the pyrazole and pyrrolidine rings with a chlorinated propanone moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
IUPAC Name |
2-chloro-1-[2-[2-(1-methylpyrazol-4-yl)-2-oxoethyl]pyrrolidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClN3O2/c1-9(14)13(19)17-5-3-4-11(17)6-12(18)10-7-15-16(2)8-10/h7-9,11H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEHMZZNTKUQUCR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCCC1CC(=O)C2=CN(N=C2)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(3,5-dimethylphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-ethylbutanamide](/img/structure/B2572293.png)
![N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]-N'-(2-methoxyphenyl)ethanediamide](/img/structure/B2572297.png)
![tert-butyl N-{2-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-oxopropyl}carbamate](/img/structure/B2572298.png)

![4-[4-(2-Thienyl)-2-pyrimidinyl]benzenol](/img/structure/B2572304.png)
![(E)-3-(furan-2-yl)-N-(5-methyl-2-phenyloxazolo[5,4-b]pyridin-6-yl)acrylamide](/img/structure/B2572305.png)



![2-{[2-(4-FLUOROPHENYL)-7-METHYL-5H-CHROMENO[2,3-D]PYRIMIDIN-4-YL]SULFANYL}-N-(4-METHYLPHENYL)ACETAMIDE](/img/structure/B2572311.png)


![3-cyclopentyl-5,6-dimethyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2572315.png)
![N-tert-butyl-2-({5-[(phenylcarbamoyl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)acetamide](/img/structure/B2572316.png)
